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molecular formula C22H34N2O5 B8607802 ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate

ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate

Cat. No. B8607802
M. Wt: 406.5 g/mol
InChI Key: NSTKOMXWIKNEJZ-UHFFFAOYSA-N
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Patent
US08937080B2

Procedure details

The crude compound 10b (5.5 mol) was dissolved in DCM (50 mL) and DMF (14 mL) followed by addition of HATU (2.09 g, 5.5 mmol), N-methyl-N-hex-5-enylamin (678 mg, 6.0 mmol) and DIPEA (3.08 mL, 17.5 mmol) at room temperature. The reaction was stirred at ambient temperature for 1 h. LC/MS analysis showed complete conversion of the starting materials and the reaction mixture was concentrated in vacuo. The residue was redissolved in EtOAc (100 mL) and the organic phase washed with 0.1 M HCl (aq), K2CO3 (aq) and brine, dried (MgSO4) and filtered. Removal of the solvent in vacuo gave an oil which was purified by flash chromatography (Silica, EtOAc:MeOH) to afford the title compound (1.65 g, 74%). TLC (Silica): MeOH:EtOAc 5:95, Rf=0.5; LC/MS >95%, m/z (ESI+)=407 (MH+).
Name
crude compound 10b
Quantity
5.5 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
678 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH2:10]([O:12][C:13]([C:15]1([NH:20][C:21]([CH:23]2[CH2:27][CH:26]([OH:28])[CH2:25][CH:24]2[C:29]([OH:31])=O)=[O:22])[CH2:17][CH:16]1[CH:18]=[CH2:19])=[O:14])[CH3:11].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:56][NH:57][CH2:58][CH2:59][CH2:60][CH2:61][CH:62]=[CH2:63].CCN(C(C)C)C(C)C>C(Cl)Cl.CN(C=O)C>[CH2:10]([O:12][C:13]([C:15]1([NH:20][C:21]([CH:23]2[CH2:27][CH:26]([OH:28])[CH2:25][CH:24]2[C:29](=[O:31])[N:57]([CH2:58][CH2:59][CH2:60][CH2:61][CH:62]=[CH2:63])[CH3:56])=[O:22])[CH2:17][CH:16]1[CH:18]=[CH2:19])=[O:14])[CH3:11] |f:0.1,2.3|

Inputs

Step One
Name
crude compound 10b
Quantity
5.5 mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C.C(C)OC(=O)C1(C(C1)C=C)NC(=O)C1C(CC(C1)O)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
678 mg
Type
reactant
Smiles
CNCCCCC=C
Name
Quantity
3.08 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
the organic phase washed with 0.1 M HCl (aq), K2CO3 (aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (Silica, EtOAc:MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1(C(C1)C=C)NC(=O)C1C(CC(C1)O)C(N(C)CCCCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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